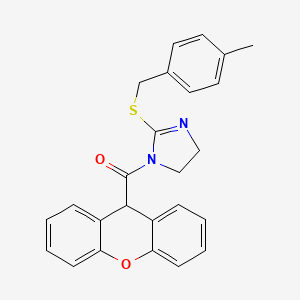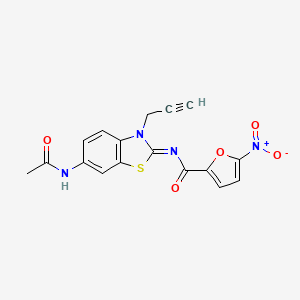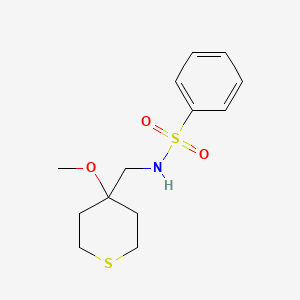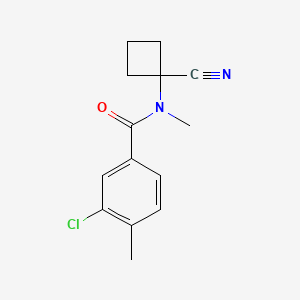
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide, also known as CCNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCNB is a small molecule inhibitor that has been shown to have promising results in inhibiting the growth of cancer cells and has been used in several studies to investigate its mechanism of action and potential therapeutic applications.
Wirkmechanismus
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide inhibits the activity of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. CK2 has been shown to be overexpressed in various cancer cells, making it a potential target for cancer therapy. This compound has been shown to inhibit the activity of CK2 by binding to the ATP-binding site of the kinase, thereby preventing the kinase from phosphorylating its substrates.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, inhibiting cell proliferation, and reducing the expression of various oncogenes. Additionally, this compound has been shown to have anti-inflammatory effects and has been used in studies to investigate its potential applications in neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Additionally, this compound has been shown to be highly selective for CK2, making it a useful tool for investigating the role of CK2 in various cellular processes. However, this compound also has some limitations. It has been shown to have poor solubility in aqueous solutions, making it difficult to use in some experiments. Additionally, this compound has been shown to have some off-target effects, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide. One potential direction is to investigate its potential applications in combination therapy with other cancer drugs. Additionally, further studies are needed to investigate the potential applications of this compound in other fields such as neuroscience and infectious diseases. Finally, further studies are needed to investigate the potential limitations of this compound and to develop new and improved inhibitors of CK2.
Synthesemethoden
The synthesis of 3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 1-cyanocyclobutanecarboxylic acid methyl ester in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is then followed by the addition of N,N-dimethylformamide (DMF) and triethylamine (TEA) to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer cells. This compound has been used in several studies to investigate its mechanism of action and potential therapeutic applications. Additionally, this compound has also been used in studies to investigate its potential applications in other fields such as neuroscience and infectious diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-(1-cyanocyclobutyl)-N,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-10-4-5-11(8-12(10)15)13(18)17(2)14(9-16)6-3-7-14/h4-5,8H,3,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLFWMYCFVKGPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C2(CCC2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-((2-chloro-6-fluorobenzyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2456553.png)
![Ethyl 3-[3-(difluoromethyl)-4-methylpyrazol-1-yl]-4,4,4-trifluorobutanoate](/img/structure/B2456554.png)
![9-Benzyl-1,6-diphenyl-9-azadispiro[2.1.2.3]decan-4-one](/img/structure/B2456557.png)
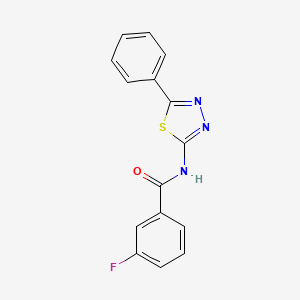



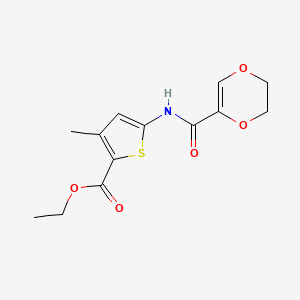
![6-Methoxy-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2456568.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2456569.png)
